1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride
Description
Properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)imidazolidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O.2ClH/c14-9-11-3-6-13(9)8-7-12-4-1-10-2-5-12;;/h10H,1-8H2,(H,11,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAANFHGMDMUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2CCNC2=O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride involves several steps. One common method includes the reaction of 1-(2-aminoethyl)piperazine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the imidazolidinone ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms are primary sites for nucleophilic substitution due to their lone electron pairs. Key reactions include:
Alkylation/Acylation :
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Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions to form N-alkylated or N-acylated derivatives.
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Example: Reaction with ethyl bromoacetate yields ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives .
Table 1: Alkylation Reagents and Products
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Ethyl bromoacetate | Ethyl 2-(substituted-thio)acetate | 65–78 | DCM, TEA, 0–25°C |
| Benzyl chloride | N-Benzyl-piperazinyl derivative | 72 | MeOH, K₂CO₃, reflux |
Oxidation and Reduction
The ethyl linker and heterocyclic rings undergo redox transformations:
Oxidation :
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The imidazolidinone ring is stable under mild oxidizing conditions but may form N-oxides when treated with hydrogen peroxide or peracids .
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The piperazine ring can be oxidized to form hydroxylated derivatives, though this is less common .
Reduction :
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Catalytic hydrogenation (H₂/Pd-C) reduces the imidazolidinone carbonyl to a secondary alcohol, forming imidazolidine derivatives .
Acid-Base Reactions
The dihydrochloride salt dissociates in aqueous solutions:
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Neutralization with NaOH releases freebase 1-[2-(piperazin-1-yl)ethyl]imidazolidin-2-one, enhancing solubility in organic solvents .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions:
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The imidazolidinone ring undergoes hydrolysis to form urea derivatives.
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Example: Reaction with concentrated HCl at reflux yields 1-(2-piperazin-1-ylethyl)urea .
Metal Coordination
The piperazine nitrogen atoms act as ligands for metal ions:
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Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in aqueous ethanol, confirmed by UV-Vis and IR spectroscopy .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
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Anticancer Activity : Introduction of 4-phenylpiperazin-1-yl substituents improves cytotoxicity (IC₅₀: 3.6–11.0 μM against HCT-116 and MCF-7 cells) .
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Antimicrobial Activity : Quaternary ammonium salts derived from alkylation show enhanced biofilm inhibition .
Mechanistic Insights
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Substitution : Proceeds via an SN2 mechanism at the piperazine nitrogen, favored by polar aprotic solvents (e.g., DMF) .
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Oxidation : Radical intermediates are implicated in peroxide-mediated reactions, stabilized by the conjugated imidazolidinone system .
Stability and Degradation
Scientific Research Applications
Scientific Research Applications
The compound is explored for various applications across scientific disciplines:
Medicinal Chemistry
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride is being investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Studies indicate that the compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through specific receptor interactions .
Biological Research
The compound serves as a ligand in receptor studies, contributing to our understanding of drug-receptor interactions. Its piperazine moiety allows it to interact with multiple biological targets, enhancing its potential as a pharmaceutical agent .
Materials Science
In industrial applications, the compound is utilized in the development of new materials with specific properties. Its unique structure allows for modifications that can lead to enhanced performance in coatings and polymers .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute explored the compound's effects on human cancer cell lines. The findings indicated that treatment with the compound resulted in reduced cell viability and induced apoptosis in several cancer types, highlighting its promise as an anticancer therapeutic .
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Step 1 | Hydroxylation | Piperazine + Ethylene Oxide |
| Step 2 | Chlorination | Phosgene |
| Step 3 | Nucleophilic Substitution | Imidazolidinone + Base |
| Activity Type | Target Organism/Cell Type | Observed Effect |
|---|---|---|
| Antimicrobial | Various Bacteria | Significant inhibition |
| Anticancer | Human Cancer Cell Lines | Reduced viability and apoptosis induction |
Mechanism of Action
The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Unlike Cetirizine derivatives (aryl-containing antihistamines), the target compound lacks aromatic substituents, suggesting divergent therapeutic mechanisms .
- Piperidine analogs (e.g., 1-(piperidin-3-yl)imidazolidin-2-one hydrochloride) exhibit reduced basicity compared to piperazine-containing compounds due to the absence of a second nitrogen in the ring .
Pharmacological and Physicochemical Properties
Research Findings :
- The dihydrochloride salt form of the target compound significantly improves aqueous solubility (>50 mg/mL) compared to free-base analogs like LP, which require formulation adjustments for bioavailability .
- The imidazolidinone ring resists metabolic degradation better than LP’s ketone group, as observed in in vitro microsomal studies .
- Unlike Cetirizine derivatives, the absence of aryl groups in the target compound may reduce off-target binding to histamine receptors, minimizing sedative side effects .
Biological Activity
Overview
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride, with the CAS number 1221723-72-3, is a heterocyclic compound that combines imidazolidinone and piperazine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula is , and it has a molecular weight of 198.27 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The piperazine component is known for its versatile interactions, while the imidazolidinone ring enhances stability and bioavailability. The specific mechanisms may vary depending on the application, but generally involve modulation of receptor activity or inhibition of enzymatic functions .
Antimicrobial Activity
Research indicates that 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For instance, a study reported that compounds with similar structures demonstrated potent activity against Gram-positive bacteria, suggesting a possible mechanism involving disruption of bacterial cell wall synthesis .
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro evaluations have revealed that it can induce apoptosis in cancer cell lines, such as glioblastoma and breast adenocarcinoma. A notable study highlighted that derivatives of similar structures exhibited IC50 values in the nanomolar range against these cell lines, indicating strong antiproliferative effects. Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | <10 | Disruption of cell wall synthesis |
| Anticancer | Glioblastoma | 0.5 - 5 | Induction of apoptosis |
| Anticancer | Breast adenocarcinoma | 0.8 - 4 | Cell cycle arrest and apoptosis |
Case Study: Anticancer Efficacy
In a detailed investigation, a series of compounds derived from piperazine were synthesized and tested for their cytotoxic effects against glioblastoma multiforme (GBM) cells. The study found that certain derivatives exhibited higher efficacy than established chemotherapeutics like etoposide, with IC50 values indicating potent cytotoxicity at low concentrations (nanomolar range). These findings suggest that modifications to the piperazine structure may enhance therapeutic potential .
Q & A
Q. What are the critical safety protocols for handling 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of particulates.
- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. For exposure, follow GHS-based protocols: rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists .
Q. What foundational synthetic routes are employed for this compound, and how is reaction progress monitored?
Methodological Answer:
- One-Step Synthesis : Utilize nucleophilic substitution between piperazine derivatives and imidazolidinone precursors in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Progress Monitoring : Track via thin-layer chromatography (TLC) using ninhydrin staining for amine detection or HPLC with UV detection at 254 nm.
- Purification : Isolate via recrystallization (ethanol/water) or silica gel chromatography (eluent: 10% MeOH in DCM) .
Q. Which analytical techniques are essential for confirming structural identity and purity?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR in DO or DMSO-d to verify piperazine and imidazolidinone moieties.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and compare with theoretical values.
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% deviation) to confirm stoichiometry .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction yields and minimize variability?
Methodological Answer:
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading).
- Response Surface Methodology (RSM) : Apply central composite designs to model non-linear relationships and predict optimal conditions (e.g., 72°C, 1.2 eq. piperazine, 18-hour reaction time).
- Statistical Validation : Perform ANOVA to confirm significance (p < 0.05) and replicate optimized conditions in triplicate .
Q. What computational strategies enhance the design of novel derivatives with improved pharmacokinetics?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity.
- Retrosynthetic AI Tools : Leverage template-based algorithms (e.g., Pistachio, Reaxys) to propose feasible routes for derivatives with modified substituents.
- Molecular Dynamics (MD) : Simulate solubility/stability in biological matrices (e.g., blood-brain barrier penetration) using force fields like AMBER .
Q. How can researchers resolve contradictions between computational predictions and experimental data?
Methodological Answer:
- Iterative Refinement : Adjust computational parameters (e.g., solvent models in COSMO-RS) to align with empirical observations.
- Multi-Technique Validation : Cross-validate NMR/MS data with X-ray crystallography (if crystalline) or 2D-NMR (e.g., NOESY for stereochemistry).
- Error Analysis : Quantify systematic vs. random errors (e.g., calibration drift in HPLC) using control experiments .
Q. What advanced purification techniques address challenges in isolating high-purity batches?
Methodological Answer:
- Countercurrent Chromatography (CCC) : Separate closely related impurities using biphasic solvent systems (e.g., hexane/ethyl acetate/MeOH/water).
- Ion-Exchange Resins : Remove residual HCl by passing crude product through a weakly basic resin (e.g., Amberlite IRA-67).
- Cryogenic Crystallization : Enhance crystal purity by slow cooling (-20°C) in tert-butanol/water mixtures .
Q. How do reaction kinetics inform catalytic mechanism elucidation for this compound?
Methodological Answer:
- Rate Law Determination : Monitor substrate depletion via UV-Vis spectroscopy under pseudo-first-order conditions.
- Activation Energy Calculation : Use Arrhenius plots (ln(k) vs. 1/T) from kinetic data collected at 50–90°C.
- Isotope Labeling : Introduce -piperazine to track bond formation via -NMR or isotope-ratio MS .
Q. What methodologies mitigate environmental risks during large-scale synthesis?
Methodological Answer:
Q. How can machine learning predict biological activity of derivatives?
Methodological Answer:
- QSAR Modeling : Train models on datasets of piperazine derivatives with IC values against target enzymes (e.g., kinases).
- Deep Learning Architectures : Use graph neural networks (GNNs) to predict binding affinities from SMILES strings.
- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition assays at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
